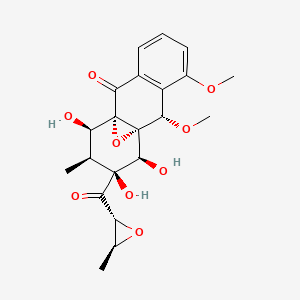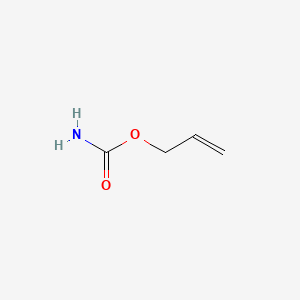
Allyl carbamate
Descripción general
Descripción
Allyl carbamate is a compound used in the synthesis of isoxazolidines . It is also known by other names such as Carbamic acid, 2-propen-1-yl ester, and Prop-2-en-1-yl carbamate .
Synthesis Analysis
The synthesis of Allyl carbamate can be achieved via urea transesterification with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently, AC further reacts with another allyl alcohol molecule to produce Diallyl Carbonate (DAC) . Another method involves the enantioselective domino reaction between CO2, amines, and linear allyl chlorides in the presence of an iridium complex .Molecular Structure Analysis
The molecular formula of Allyl carbamate is C4H7NO2 . Its molecular weight is 101.10 .Chemical Reactions Analysis
The aminolysis pathways of carbaryl, a carbamate insecticide, have been investigated . The most favorable mechanism is the E1cB channel for all of the aminolysis reactions in the gas phase . Another study showed a divergent reactivity of sulfoxonium ylide with allyl carbonates and allyl carbamates .Physical And Chemical Properties Analysis
Allyl carbamate is a liquid with a refractive index of n20/D 1.454 and a density of 1.077 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Enantioenriched Compounds
Allyl carbamate is utilized in the synthesis of γ-amino-α,β-unsaturated esters through a palladium-catalyzed decarboxylative rearrangement . This process is significant for producing compounds with high enantiomeric purity, which are valuable in creating pharmaceuticals that require specific stereochemistry for efficacy.
Enzymatic Synthesis in Aqueous Media
The compound plays a role in the enzymatic synthesis of carbamates in water, using esterases from Pyrobaculum calidifontis VA1 . This method is environmentally friendly and efficient, yielding up to 99% of the desired product, which is crucial for industrial applications where waste minimization is a priority.
Cancer Research
In cancer research, Allyl carbamate has been studied for its effects on sister chromatid exchange (SCE) in cells . Understanding the SCE can provide insights into the mutagenic potential of compounds and their possible carcinogenic risks.
Medicinal Chemistry
Allyl carbamate derivatives are explored as inhibitors in drug design, particularly for enzymes like fatty acid amide hydrolase (FAAH) . These inhibitors can potentially be used to treat various conditions, including pain and inflammation, by modulating endocannabinoid activity.
Chiral Building Blocks
The compound is used to create β,γ-diamino acid derived imidazolidin-2-ones , which serve as chiral building blocks. These are essential for synthesizing complex molecules with multiple chiral centers, often required in advanced pharmaceuticals.
Protection of Amines
Allyl carbamate is involved in the protection of amines, forming benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected products . These protecting groups are vital in multi-step organic syntheses, preventing undesired reactions and facilitating the purification of intermediates.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAZRFBJBEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051856 | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 21-22 deg C; [MSDSonline] | |
| Record name | Allylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allyl carbamate | |
CAS RN |
2114-11-6 | |
| Record name | 2-Propen-1-yl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYLURETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of allyl carbamate is C4H7NO2, and its molecular weight is 101.10 g/mol.
A: Allyl carbamate serves as a versatile substrate in palladium-catalyzed reactions. It can undergo decarboxylative aza-Michael addition-allylation reactions with activated olefins to yield β-amino-α-allylated products. []
A: Allyl carbamate derivatives have been successfully employed in the enantioselective synthesis of chiral homoaldol adducts. For instance, 2-methylcycloalk-1-enyl allyl carbamates, when deprotonated with butyllithium/(-)-sparteine, provide valuable reagents for this purpose. []
A: Research has demonstrated the synthesis of allyl carbamates via a regioselective domino reaction involving CO2 (1 atm), amines, and unsymmetrical allyl chlorides in the presence of a palladium catalyst and K3PO4. []
A: The substitution pattern on the allyl group significantly influences the reactivity of allyl carbamates. For instance, linear allyl chlorides react with CO2 and amines to yield branched allyl carbamates under iridium catalysis, showcasing distinct regioselectivity. []
A: While allyl carbamate itself shows reasonable stability, incorporating it into a polymeric structure can improve its stability and extraction resistance. This has been demonstrated by synthesizing polymeric stabilizers containing allyl carbamate moieties for protecting polypropylene against photooxidation and thermal oxidation. []
A: Various spectroscopic methods, including IR and NMR, are routinely employed for the structural characterization of allyl carbamate derivatives. Additionally, techniques like elemental analysis and TGA are used to assess their composition and thermal stability. []
A: The solubility of allyl carbamate derivatives can vary depending on the substituents present. Research has explored incorporating them into polymeric structures to potentially enhance their solubility in organic solvents for specific applications like polymer stabilization. []
A: Research highlights the potential of organometallic ruthenium complexes, incorporating features inspired by allyl carbamate, for catalyzing bioorthogonal transformations. These complexes efficiently uncage allyl carbamate protected amines in biological environments, paving the way for applications like targeted drug delivery. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




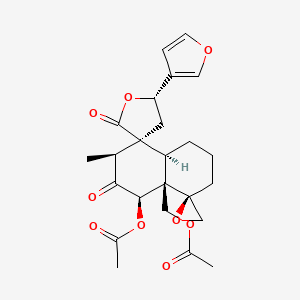
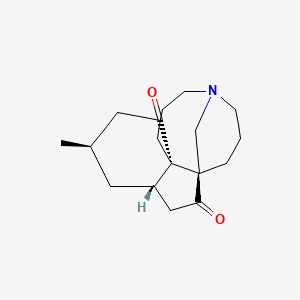
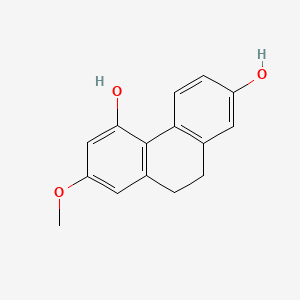

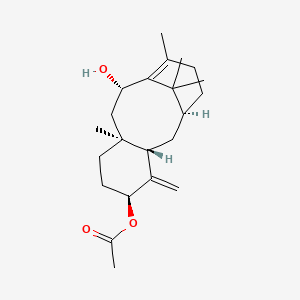
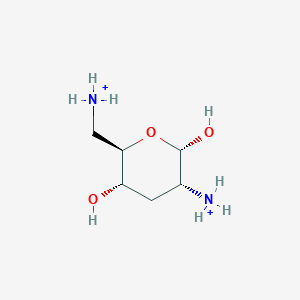
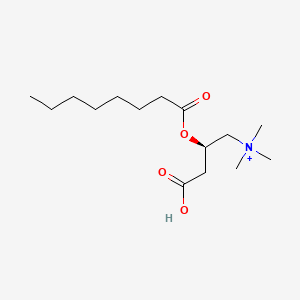
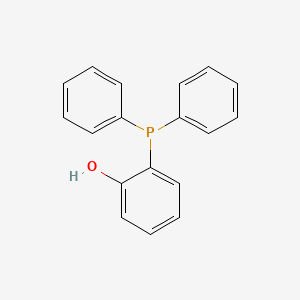


![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
